molecular formula C17H13N3O3S B2612206 (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 123651-16-1

(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2612206
CAS No.: 123651-16-1
M. Wt: 339.37
InChI Key: CECZDCNMSFFCIE-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a synthetic compound designed for pharmaceutical and medicinal chemistry research, integrating multiple privileged heterocyclic scaffolds. Its molecular structure features a furan ring, a 4-oxo-thiazolidine core, and a cyanoacetamide group, which are known to contribute to diverse biological activities. The fused heterocyclic system is of significant interest in the development of novel bioactive molecules. The thiazole ring, a key component of this structure, is a well-documented pharmacophore present in numerous FDA-approved drugs and is extensively investigated for its wide range of biological properties . These properties often include antimicrobial , anti-inflammatory , and anticancer activities . The specific spatial arrangement (Z-configuration) of the exocyclic double bond can be critical for molecular recognition and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly for constructing more complex molecules with potential pharmacological value. Its mechanism of action is anticipated to be multi-faceted, potentially involving the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) within the arachidonic acid pathway, given the established role of thiazole derivatives in modulating these inflammatory pathways . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a standard in analytical method development.

Properties

IUPAC Name

(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c18-9-14(16(22)19-10-13-7-4-8-23-13)17-20(15(21)11-24-17)12-5-2-1-3-6-12/h1-8H,10-11H2,(H,19,22)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECZDCNMSFFCIE-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a suitable aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the furan ring.

    Reduction: Reduction reactions can target the cyano group or the carbonyl group in the thiazolidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan ring or the cyano group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, such compounds are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano group and the thiazolidine ring are key functional groups that can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several thiazolidinone derivatives (Table 1). Key differences include:

Table 1: Structural Features of Comparable Compounds

Compound Name (Reference) Thiazolidinone Substituents Acetamide Substituent Configuration Unique Features
Target Compound 3-Ph, 4=O N-(furan-2-ylmethyl) Z Cyano group, furan ring
(Z)-2-cyano-N-(2,4-Cl₂Ph)-... 3-Ph, 4=O, 5-(4-MeBz) N-(2,4-dichlorophenyl) Z Dichlorophenyl, methylbenzyl
N-(2-Methylphenyl)-2-[(2Z)-... 3-PhSO₂, 4=O, 2=NHPh N-(2-methylphenyl) Z Sulfonyl, phenylimino
2-[(3Z)-3-[3-(4-FBz)... 3-(4-FBz), 4=O, 2=S N-(2-phenylethyl) Z Fluorobenzyl, sulfanylidene

Key Observations :

  • Substituent Effects : The 3-phenyl group in the target compound is a common feature, but substitutions at the 5-position (e.g., methylbenzyl in ) or sulfonyl groups (e.g., in ) alter steric and electronic profiles.
  • Configuration: All compared compounds adopt the Z-configuration, which stabilizes intramolecular hydrogen bonds and planarizes the thiazolidinone ring .
  • Functional Groups: The cyano group in the target compound distinguishes it from analogs with imino () or sulfanylidene () groups, impacting dipole moments and hydrogen-bonding capacity.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Feature Target Compound
Melting Point Not reported 178–185°C (analogs) Not reported 168–170°C (Z-configuration)
IR Spectroscopy Expected C≡N ~2200 cm⁻¹ C=O (1680–1720 cm⁻¹) S=O/S=C (1050–1250 cm⁻¹) C=N (1600–1650 cm⁻¹)
NMR Aromatic protons (δ 6.5–8.0 ppm) δ 2.3 (CH₃), δ 7.0–8.2 (Ar-H) δ 4.2 (CH₂), δ 7.1–7.8 (Ar-H) δ 1.4 (CH₃), δ 7.3 (Ar-H)
Collision Cross-Section Not reported Not applicable 216.5 Ų ([M+H]⁺) Not applicable

Insights :

  • The cyano group in the target compound would produce a distinct IR peak absent in sulfonyl or imino analogs.
  • Collision cross-section data from suggests similar molecular shapes for Z-configured thiazolidinones, though substituents influence exact values.

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : In , the Z-configuration facilitates C–H⋯S hydrogen bonds, stabilizing crystal packing. The target compound’s furan oxygen may participate in similar interactions.
  • Planarity: The thiazolidinone ring in Z-isomers is typically planar, as seen in , enhancing π-stacking in solid-state structures.

Computational and Graph-Based Comparisons

Chemical graph theory () highlights that thiazolidinone derivatives share common subgraphs (e.g., thiazole rings) but differ in branching (e.g., furan vs. benzene substituents). Such comparisons aid in predicting reactivity or bioactivity.

Biological Activity

(Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiazolidinone moiety, and a cyano group. These structural components are known to influence the biological properties of the compound significantly.

Antitumor Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds containing furan and thiazolidinone structures have shown promising results against various cancer cell lines.

  • Cell Line Studies :
    • A549 (Lung Cancer) : Compounds with similar structures displayed IC50 values ranging from 2.12 µM to 6.75 µM, indicating potent cytotoxicity .
    • HCC827 and NCI-H358 : These cell lines also exhibited sensitivity to treatment, with varying degrees of effectiveness noted in both 2D and 3D culture assays .
Cell LineIC50 Value (µM)Assay Type
A5496.752D
HCC8275.132D
NCI-H3580.853D

Antimicrobial Activity

In addition to antitumor effects, compounds related to this compound have demonstrated antimicrobial properties. The presence of the furan ring is crucial for enhancing activity against various microbial strains.

  • Mechanism of Action : The proposed mechanism includes binding to DNA and inhibiting DNA-dependent enzymes, which is common among many heterocyclic compounds .

Case Studies

Study on Antitumor Activity :
A study evaluated the antitumor efficacy of synthesized furan derivatives in vitro on human lung cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Study on Antimicrobial Activity :
Another investigation focused on the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds effectively inhibited bacterial growth, supporting their use as potential antimicrobial agents .

Q & A

Q. What are the typical synthetic routes for (Z)-2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide?

The compound is synthesized via cyclocondensation of 2-cyano-N-(furan-2-ylmethyl)-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid or ethyl 3-aryl-2-bromopropanates under reflux conditions. Solvent choice (e.g., DMF, toluene/water mixtures) and catalysts (e.g., K₂CO₃) are critical for yield optimization. Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation employs:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., C=O, C≡N).
  • X-ray crystallography (using SHELXL) to resolve Z/E isomerism and absolute configuration. Single-crystal diffraction data are refined to R-factors < 0.05 for accuracy .

Q. What key physicochemical properties are characterized during preclinical studies?

Essential properties include:

  • LogP (via reversed-phase HPLC) to assess lipophilicity.
  • Solubility in DMSO/water mixtures (measured by shake-flask method).
  • Thermal stability (TGA/DSC) to determine decomposition temperatures. These parameters guide formulation strategies for in vivo studies .

Q. What initial biological screening assays are recommended?

Begin with MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 10–100 μM. Compare results to standard agents (e.g., cisplatin). Follow-up screens may include antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How is the anticancer activity of this compound evaluated in depth?

Advanced evaluation involves:

  • NCI-60 screening to identify activity across diverse cancer types.
  • IC₅₀ determination using dose-response curves (0.1–100 μM).
  • Apoptosis assays (Annexin V/PI staining) and caspase-3 activation.
  • In vivo xenograft models (e.g., murine leukemia) to assess tumor regression .

Q. How can structure-activity relationship (SAR) studies be conducted for derivatives?

SAR strategies include:

  • Varying aryl substituents on the thiazolidinone ring (e.g., electron-withdrawing groups enhance potency).
  • Modifying the furan moiety (e.g., introducing methyl or halogen groups).
  • Testing activity changes in derivatives synthesized via parallel combinatorial chemistry .

Q. What methods improve solubility and bioavailability for in vivo applications?

Strategies include:

  • Introducing hydrophilic groups (e.g., -OH, -COOH) via ester hydrolysis or PEGylation.
  • Salt formation (e.g., HCl salts) to enhance aqueous solubility.
  • Nanoformulation (liposomes or micelles) to improve pharmacokinetics .

Q. How can the mechanism of action be investigated experimentally?

Mechanistic approaches:

  • Molecular docking (PDB targets: kinases, DNA topoisomerases).
  • Western blotting to quantify apoptosis-related proteins (Bcl-2, Bax).
  • Enzyme inhibition assays (e.g., tyrosine kinase activity measured via ADP-Glo™) .

Q. How to resolve contradictions in crystallographic or spectroscopic data?

Address discrepancies by:

  • Validating structures with multiple refinement software (SHELXL, OLEX2).
  • Cross-checking DFT-calculated geometries with experimental data.
  • Performing residual density analysis to identify misplaced atoms .

Q. What are potential cross-disciplinary applications beyond oncology?

Explore:

  • Antimicrobial activity via broth microdilution assays (MIC determination).
  • Metal complexation (e.g., Ni(II)/Co(II)) for catalytic or imaging applications.
  • Enzyme inhibitor design targeting metabolic disorders (e.g., aldose reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.